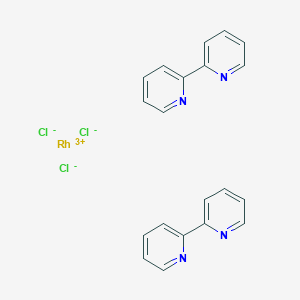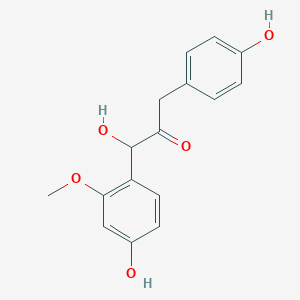
b-D-Glucopyranoside, ethyl 1-thio-, 2,3,4,6-tetrabenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“b-D-Glucopyranoside, ethyl 1-thio-, 2,3,4,6-tetrabenzoate” is a type of glycoside . It is a natural product found in Ascochyta medicaginicola, Pedicularis muscicola, and other organisms . It is also known as Ethyl 2,3,4,6-Tetraacetate-1-thio-β-D-glucopyranoside .
Synthesis Analysis
The synthesis of this compound involves the process of O-glucosidation . Ethyl 1-thio-2,3,4,6-tetrakis-O-triisopropylsilyl-beta-d-glucopyranoside, ethyl 6-O-benzyl-1-thio-2,3,4-tris-O-triisopropylsilyl-beta-d-glucopyranoside, and ethyl 6-O-pivaloyl-1-thio-2,3,4-tris-O-triisopropylsilyl-beta-d-glucopyranoside induced highly beta-selective O-glucosidations . The 6-O-pivaloylated substrate provided the best selectivity up to alpha/beta = 3:97 with cyclohexylmethanol, and the substrate was used for glucosidations with secondary and tertiary alcohols in a highly beta-selective manner .Molecular Structure Analysis
The molecular structure of “this compound” is complex and involves several functional groups . The structure includes a pyranose ring, which is a six-membered ring consisting of five carbon atoms and one oxygen atom . The pyranose ring is substituted with various functional groups, including ethyl, thio, and tetrabenzoate groups .Chemical Reactions Analysis
The chemical reactions involving “this compound” are complex and involve several steps . One of the key reactions is the O-glucosidation process, which involves the reaction of the glucopyranoside with an alcohol to form a glucoside . This reaction is highly selective and results in the formation of the beta-isomer of the glucoside .Wissenschaftliche Forschungsanwendungen
Synthesis of Complex Carbohydrates : This compound is utilized in the synthesis of complex carbohydrates such as isomaltose, isomaltotetraose, and isomaltooctaose. These processes involve bromination, condensation, and various unblocking processes like bromolysis, hydrolysis, methanolysis, and hydrogenolysis (Koto, Uchida, & Zen, 1972).
Selective O-Glucosidation : It plays a role in highly β-selective O-glucosidation. The selectivity in this process is attributed to the twist-boat conformation of the pyranose ring, which is a novel approach based on conformational control (Okada et al., 2007).
Catalysis in Chemical Synthesis : This compound is used in catalytic processes for synthesizing other chemical compounds. An example includes its role in the synthesis of five substituted tetrahydropyridines, which involves several bond formations and cleavages, illustrating its potential in complex chemical syntheses (Zhou et al., 2015).
Synthesis of Antioxidant Compounds : It is also used in the synthesis of antioxidant compounds like 4-[((3,4-dihydroxybenzoyl)-oxy)methyl]-phenyl-β-D-glucopyranoside, an antioxidant from Origanum vulgare. This involves multiple chemical steps and yields compounds with significant biological activity (Li & Ma, 2016).
Glycoside Synthesis : The compound is utilized in the synthesis of various glycosides, including methyl heptaglucoside analogues. This involves a series of regiospecific glycosylations and protective group manipulations, highlighting its versatility in carbohydrate chemistry (Verduyn et al., 1993).
Zukünftige Richtungen
The future directions for research on “b-D-Glucopyranoside, ethyl 1-thio-, 2,3,4,6-tetrabenzoate” could include further studies on its synthesis, properties, and potential applications. In particular, more research is needed to fully understand the mechanism of action of the compound and to explore its potential uses in various fields .
Eigenschaften
IUPAC Name |
[(2R,3R,4S,5R,6S)-3,4,5-tribenzoyloxy-6-ethylsulfanyloxan-2-yl]methyl benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H32O9S/c1-2-46-36-31(45-35(40)27-21-13-6-14-22-27)30(44-34(39)26-19-11-5-12-20-26)29(43-33(38)25-17-9-4-10-18-25)28(42-36)23-41-32(37)24-15-7-3-8-16-24/h3-22,28-31,36H,2,23H2,1H3/t28-,29-,30+,31-,36+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDZXYVHYHQOAEG-LDDHDNMNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1C(C(C(C(O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCS[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H32O9S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
640.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide](/img/structure/B173831.png)




![7-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B173845.png)





